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molecular formula C21H20N2O3S B8555099 N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide

N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide

Cat. No. B8555099
M. Wt: 380.5 g/mol
InChI Key: ZCADBWAQZMWEHW-UHFFFAOYSA-N
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Patent
US05314998

Procedure details

A mixture of 3.43 g pyridinium 3-hydroxy-4-(N-benzoylamino)-1-naphthalenesulfonate and 10 ml thionyl chloride was refluxed for 3.5 hours. Toluene (20 ml) was added and the excess thionyl chloride was distilled off with toluene under reduced pressure. The solid residue was dissolved in 50 ml methylene chloride and 10 ml diethylamine was added portionwise while stirring. After 30 min, the reaction mixture was poured into 100 ml ice-water and extracted with 100 ml dichloromethane. The organic phase was separated, washed with water, and dried over sodium sulfate. Evaporation of the solvent gave 2.52 g N,N-diethyl-2-phenylnaphth[1,2-d]oxazole-5-sulfonamide of high purity by NMR. Recrystallization from 95% ethanol gave an analytical sample, m.p. 157° C.
Name
pyridinium 3-hydroxy-4-(N-benzoylamino)-1-naphthalenesulfonate
Quantity
3.43 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([S:21]([O-:24])(=[O:23])=O)[C:5]2[C:10]([C:11]=1[NH:12][C:13](=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[NH+:25]1[CH:30]=[CH:29]C=[CH:27][CH:26]=1.S(Cl)(Cl)=O>C1(C)C=CC=CC=1>[CH2:26]([N:25]([CH2:30][CH3:29])[S:21]([C:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:11]2[N:12]=[C:13]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[O:1][C:2]=2[CH:3]=1)(=[O:24])=[O:23])[CH3:27] |f:0.1|

Inputs

Step One
Name
pyridinium 3-hydroxy-4-(N-benzoylamino)-1-naphthalenesulfonate
Quantity
3.43 g
Type
reactant
Smiles
OC=1C=C(C2=CC=CC=C2C1NC(C1=CC=CC=C1)=O)S(=O)(=O)[O-].[NH+]1=CC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3.5 hours
Duration
3.5 h
DISTILLATION
Type
DISTILLATION
Details
the excess thionyl chloride was distilled off with toluene under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue was dissolved in 50 ml methylene chloride
ADDITION
Type
ADDITION
Details
10 ml diethylamine was added portionwise
ADDITION
Type
ADDITION
Details
the reaction mixture was poured into 100 ml ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 ml dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)N(S(=O)(=O)C1=CC2=C(N=C(O2)C2=CC=CC=C2)C2=CC=CC=C12)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.52 g
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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